2-(4-(((1R,3s,5S)-3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)sulfonyl)phenoxy)acetamide
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Overview
Description
2-(4-(((1R,3s,5S)-3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)sulfonyl)phenoxy)acetamide is a complex organic compound with potential applications in various scientific fields. Its unique structural configuration includes an azabicyclo moiety and a pyridinyl group linked through a sulfonyl bridge, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 2-(4-(((1R,3s,5S)-3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)sulfonyl)phenoxy)acetamide typically involves multiple synthetic steps. The process starts with the preparation of the key intermediate, 8-azabicyclo[3.2.1]octane, which is then functionalized to introduce the pyridin-2-yloxy group. Subsequent steps involve the sulfonylation of the intermediate and the final linkage to the phenoxyacetamide moiety. Reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yields and purity of the final product.
Industrial Production Methods
Industrial production of this compound can be scaled up by optimizing the reaction conditions and employing continuous flow chemistry techniques. This approach allows for better control over reaction parameters, reduced reaction times, and improved safety compared to traditional batch processing.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: : Reduction reactions can target the nitrogen or oxygen-containing functional groups, potentially leading to the formation of amines or alcohols.
Substitution: : The compound is amenable to various substitution reactions, where functional groups can be exchanged or modified.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide (H₂O₂) or m-chloroperoxybenzoic acid (m-CPBA).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.
Substitution: : Nucleophilic or electrophilic reagents, depending on the type of substitution required.
Major Products
Oxidation and reduction reactions typically yield sulfoxides/sulfones or amines/alcohols, respectively. Substitution reactions result in derivatives with modified functional groups.
Scientific Research Applications
Chemistry
In chemistry, 2-(4-(((1R,3s,5S)-3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)sulfonyl)phenoxy)acetamide is studied for its unique reactivity and potential as a building block for more complex molecules.
Biology
In biology, this compound can be used as a probe or ligand to study biological processes and molecular interactions, particularly those involving sulfonyl and pyridinyl groups.
Medicine
In medicinal chemistry, the compound's structural features make it a candidate for drug development, potentially targeting specific biological pathways.
Industry
In industrial applications, this compound may serve as a precursor for the synthesis of more complex materials or as an additive in specialized formulations.
Mechanism of Action
The compound's mechanism of action involves interactions with molecular targets such as enzymes or receptors. The sulfonyl group is particularly reactive, allowing it to form covalent bonds with target molecules, thereby modulating their activity or function. The pyridinyl group may also participate in hydrogen bonding or π-π stacking interactions, further influencing the compound's biological effects.
Comparison with Similar Compounds
Unique Features
Azabicyclo Moiety: : Provides rigidity and specific spatial orientation, influencing the compound's reactivity.
Sulfonyl Bridge: : Enhances reactivity and potential for covalent interactions.
Similar Compounds
2-(4-(((1R,3s,5S)-3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)carbamoyl)phenoxy)acetamide: : Similar structure but with a carbamoyl group instead of sulfonyl.
2-(4-(((1R,3s,5S)-3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)oxy)phenoxy)acetamide: : Similar but lacks the sulfonyl group, affecting its reactivity and interactions.
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Properties
IUPAC Name |
2-[4-[(3-pyridin-2-yloxy-8-azabicyclo[3.2.1]octan-8-yl)sulfonyl]phenoxy]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O5S/c21-19(24)13-27-16-6-8-18(9-7-16)29(25,26)23-14-4-5-15(23)12-17(11-14)28-20-3-1-2-10-22-20/h1-3,6-10,14-15,17H,4-5,11-13H2,(H2,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USWPYWMMYGCVNS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2S(=O)(=O)C3=CC=C(C=C3)OCC(=O)N)OC4=CC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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